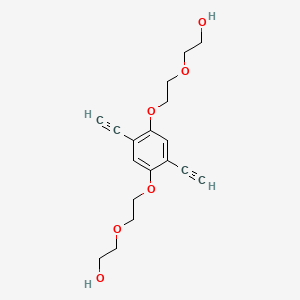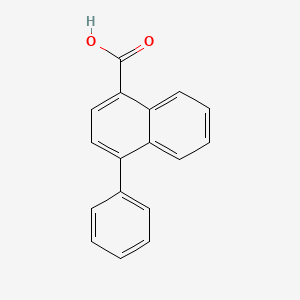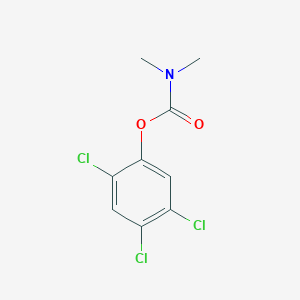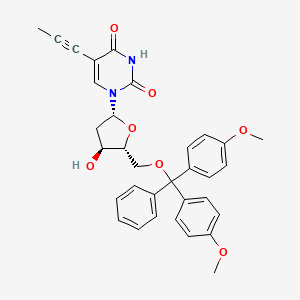
5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine is a modified nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine typically involves multiple steps:
Protection of the hydroxyl groups: The hydroxyl groups of the deoxyuridine are protected using dimethoxytrityl chloride to form 5’-O-(Dimethoxytrityl)-2’-deoxyuridine.
Introduction of the propynyl group: The 5-position of the uracil ring is modified by introducing a propynyl group through a palladium-catalyzed coupling reaction with a suitable alkyne precursor.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.
化学反応の分析
Types of Reactions
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the propynyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propynyl group can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the 5-position.
科学的研究の応用
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides for various applications, including gene synthesis and sequencing.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
5’-O-(Dimethoxytrityl)-2’-deoxyuridine: Lacks the propynyl group at the 5-position.
5-(1-propynyl)-2’-deoxyuridine: Lacks the dimethoxytrityl protecting group.
5’-O-(Dimethoxytrityl)-5-iodo-2’-deoxyuridine: Contains an iodine atom at the 5-position instead of the propynyl group.
Uniqueness
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine is unique due to the presence of both the dimethoxytrityl protecting group and the propynyl group at the 5-position. This combination of modifications can enhance its stability and reactivity, making it a valuable tool in nucleic acid research and therapeutic development.
特性
分子式 |
C33H32N2O7 |
|---|---|
分子量 |
568.6 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C33H32N2O7/c1-4-8-22-20-35(32(38)34-31(22)37)30-19-28(36)29(42-30)21-41-33(23-9-6-5-7-10-23,24-11-15-26(39-2)16-12-24)25-13-17-27(40-3)18-14-25/h5-7,9-18,20,28-30,36H,19,21H2,1-3H3,(H,34,37,38)/t28-,29+,30+/m0/s1 |
InChIキー |
DTVSAGUUMMWIAK-FRXPANAUSA-N |
異性体SMILES |
CC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
正規SMILES |
CC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


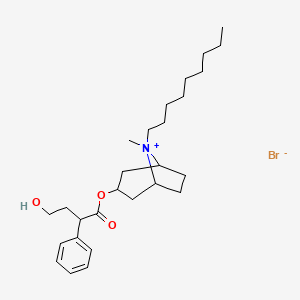

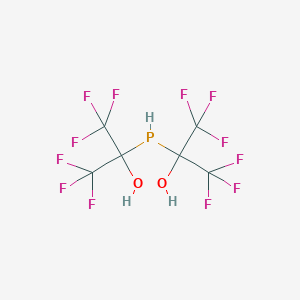
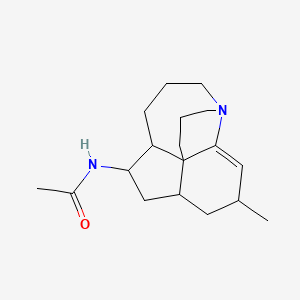
![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)


![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
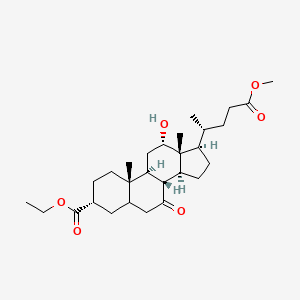
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)

